![molecular formula C9H11NOS B6536719 N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide CAS No. 1060175-97-4](/img/structure/B6536719.png)
N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide is a compound that features a cyclopropane ring attached to a carboxamide group, with a thiophene ring linked via a methylene bridge. Thiophene derivatives are known for their significant roles in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with thiophen-3-ylmethanamine under amide bond-forming conditions. Common reagents used in this synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), often in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are used for bromination.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Cyclopropylamine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring’s electronic properties allow it to participate in various biochemical pathways, potentially inhibiting or modulating the activity of target proteins .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxamide
- Thiophene-3-carboxamide
- Cyclopropanecarboxamide derivatives
Uniqueness
N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide is unique due to the combination of a cyclopropane ring and a thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for developing new materials and therapeutic agents .
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c11-9(8-1-2-8)10-5-7-3-4-12-6-7/h3-4,6,8H,1-2,5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQLPZAMWAGPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
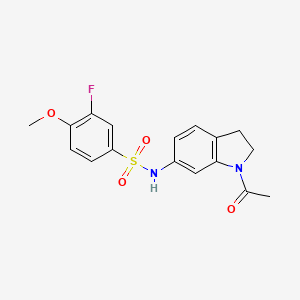
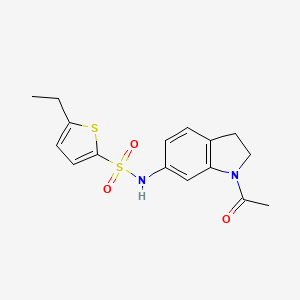
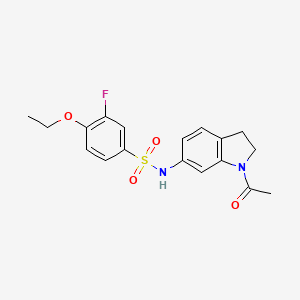
![2-methyl-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536660.png)
![2-(naphthalen-2-yloxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536666.png)
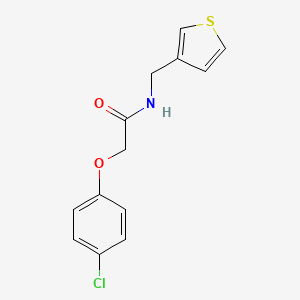
![4-butoxy-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536684.png)
![methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate](/img/structure/B6536689.png)
![2-(4-chlorophenyl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536691.png)
![N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B6536693.png)
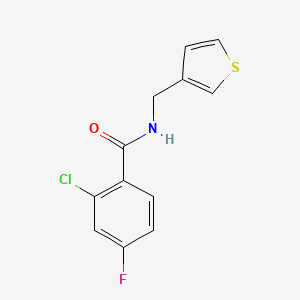
![3-(2-chlorophenyl)-5-methyl-N-[(thiophen-3-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B6536709.png)
![N-[(thiophen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B6536716.png)
![3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536735.png)
